

Spectroscopic analysis and comparison of 3-Phenoxyphenylacetonitrile isomers.

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetonitrile

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A Comparative Spectroscopic Analysis of 3-Phenoxyphenylacetonitrile Isomers

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of phenoxyphenylacetonitrile. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and pharmaceutical development. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenoxyphenylacetonitrile, **3-Phenoxyphenylacetonitrile**, and 4-Phenoxyphenylacetonitrile. These values serve as a spectral fingerprint for each isomer, highlighting the subtle yet significant differences arising from the varied substitution patterns on the phenyl ring.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Chemical Shift (δ) ppm	Multiplicity	Assignment	Data Source
2- Phenoxyphenylacetonitrile	~7.4-7.0 (m, 9H), ~3.8 (s, 2H)	Multiplet, Singlet	Aromatic protons, -CH ₂ -CN	Predicted
3- Phenoxyphenylacetonitrile	7.41-7.35 (m, 2H), 7.20-7.14 (m, 1H), 7.12-7.00 (m, 6H), 3.76 (s, 2H)	Multiplet, Multiplet, Multiplet, Singlet	Aromatic protons, Aromatic protons, -CH ₂ -CN	Experimental[1]
4- Phenoxyphenylacetonitrile	~7.4-7.3 (m, 4H), ~7.1-7.0 (m, 5H), ~3.7 (s, 2H)	Multiplet, Multiplet, Singlet	Aromatic protons, Aromatic protons, -CH ₂ -CN	Predicted

Note: Predicted spectra were generated using computational models due to the unavailability of experimental data for the 2- and 4- isomers.

Table 2: ¹³C NMR Spectroscopic Data

Isomer	Chemical Shift (δ) ppm	Assignment	Data Source
2- Phenoxyphenylaceton itrile	~154, ~131, ~130, ~129, ~125, ~124, ~122, ~119, ~117, ~23	Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene C	Predicted
3- Phenoxyphenylaceton itrile	157.6, 157.2, 133.2, 130.3, 130.1, 124.3, 123.8, 119.5, 119.1, 117.4, 23.4	Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene C	Experimental[1]
4- Phenoxyphenylaceton itrile	~158, ~156, ~131, ~130, ~124, ~120, ~119, ~117, ~23	Aromatic C-O, Aromatic C-H & C-C, Nitrile C, Methylene C	Predicted

Note: Predicted spectra were generated using computational models due to the unavailability of experimental data for the 2- and 4- isomers.

Table 3: Infrared (IR) Spectroscopic Data

Isomer	Wavenumber (cm ⁻¹)	Assignment
2-Phenoxyphenylacetonitrile	~3060, ~2250, ~1580, ~1480, ~1240	Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch
3-Phenoxyphenylacetonitrile	~3060, ~2250, ~1580, ~1480, ~1210	Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch[2]
4-Phenoxyphenylacetonitrile	~3040, ~2250, ~1590, ~1490, ~1240	Aromatic C-H stretch, Nitrile (-C≡N) stretch, Aromatic C=C stretch, Aromatic C=C stretch, Aryl-O-C stretch

Table 4: Mass Spectrometry Data

Isomer	m/z	Interpretation
2-Phenoxyphenylacetonitrile	209	[M] ⁺ (Molecular ion)[3]
180	[M - HCN] ⁺	
152	[M - HCN - CO] ⁺	
3-Phenoxyphenylacetonitrile	209	[M] ⁺ (Molecular ion)[2]
180	[M - HCN] ⁺	
152	[M - HCN - CO] ⁺	
4-Phenoxyphenylacetonitrile	209	[M] ⁺ (Molecular ion)
180	[M - HCN] ⁺	
152	[M - HCN - CO] ⁺	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the phenoxyphenylacetonitrile isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. The spectral width is set to approximately 220 ppm. A larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

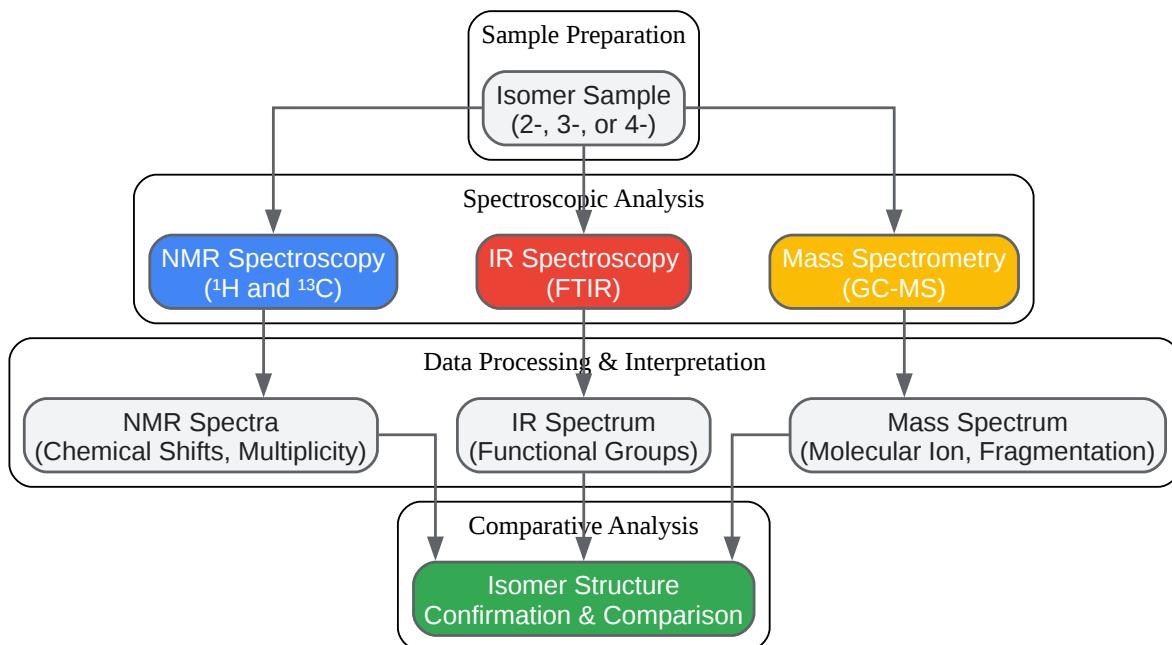
- **Sample Preparation (Neat Liquid/Oil):** As the phenoxyphenylacetonitrile isomers are oils at room temperature, a thin film is prepared by placing a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a uniform thin film.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The analysis is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the isomer in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m non-polar column). The separated components then enter the mass spectrometer and are ionized, typically using Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Analytical Workflow Visualization

The logical progression of the spectroscopic analysis of **3-phenoxyphenylacetonitrile** isomers is depicted in the following workflow diagram.



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Caption: Workflow for the spectroscopic analysis of phenoxyphenylacetonitrile isomers.

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